7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Catalog No.
S670930
CAS No.
62773-09-5
M.F
C7H5ClN2OS
M. Wt
200.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-...

CAS Number

62773-09-5

Product Name

7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

IUPAC Name

7-(chloromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Molecular Formula

C7H5ClN2OS

Molecular Weight

200.65 g/mol

InChI

InChI=1S/C7H5ClN2OS/c8-4-5-3-6(11)10-1-2-12-7(10)9-5/h1-3H,4H2

InChI Key

WANAHALOOUKFKI-UHFFFAOYSA-N

SMILES

C1=CSC2=NC(=CC(=O)N21)CCl

Canonical SMILES

C1=CSC2=NC(=CC(=O)N21)CCl
  • Potential applications based on structure

    The presence of the chloromethyl group suggests this molecule might be a potential alkylating agent [1]. Alkylating agents are used in research to modify biomolecules, such as proteins and DNA, to study their function. The thiazolopyrimidine core structure is present in some known bioactive molecules [2]. However, further research is needed to determine the specific activity of 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one.

  • Availability for research

    Several chemical suppliers offer 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, suggesting its potential use in scientific research [3, 4, 5].

Citations:

  • Alkylating agent definition:
  • Thiazolopyrimidine bioactive molecules

7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound characterized by a thiazole and pyrimidine structure. Its molecular formula is C₇H₅ClN₂OS, with a molecular weight of 200.65 g/mol. The compound features a chloromethyl group at the 7-position of the thiazolo ring, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound is classified as an irritant and requires handling with care due to its hazardous nature .

The chloromethyl group in 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one allows for various nucleophilic substitution reactions. One notable reaction involves the replacement of the chlorine atom with different nucleophiles such as nitronate, malonate, and sulfur-centered anions under microwave irradiation. This versatility enables the synthesis of a library of derivatives that can be further evaluated for biological activity . Additionally, the compound can serve as an intermediate in the synthesis of aromatic aldehydes through condensation reactions .

Research indicates that derivatives of 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one exhibit significant biological activities. These compounds have been investigated for their potential as antimicrobial agents, anti-inflammatory agents, and as inhibitors of various enzymes. The biological efficacy often correlates with structural modifications made to the core thiazolo-pyrimidine framework .

The synthesis of 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step synthetic pathways:

  • Formation of the Thiazole Ring: Starting materials containing thioketones and appropriate carbonyl compounds are reacted to form the thiazole ring.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved using chloromethyl methyl ether or other chloromethylating agents under acidic or basic conditions.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one .

This compound has several applications in medicinal chemistry and organic synthesis:

  • Intermediate in Drug Development: It serves as an important intermediate for synthesizing various biologically active compounds.
  • Research Tool: Used in studies aimed at understanding enzyme inhibition mechanisms and exploring new therapeutic agents.
  • Synthetic Chemistry: Acts as a building block for creating more complex molecules with desired pharmacological properties .

Interaction studies involving 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one focus on its reactivity with different nucleophiles and its biological targets. These studies help elucidate the mechanisms by which this compound exerts its biological effects and can inform modifications that enhance activity or selectivity against specific targets .

Several compounds share structural similarities with 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one. Here are some notable examples:

Compound NameStructureUnique Features
6-Nitro-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-oneStructureNitro group enhances reactivity; potential for diverse functionalization
7-(Chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-oneStructureMethyl substitution may influence solubility and biological activity
7-(Chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-oneStructureDifferent position of methyl group may affect sterics and reactivity

These compounds demonstrate variations in substituents that influence their chemical behavior and biological activity. The unique combination of a chloromethyl group along with specific nitrogen-containing heterocycles makes 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one particularly valuable in synthetic and medicinal chemistry contexts .

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Dates

Last modified: 08-15-2023

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